molecular formula C18H17FN2O5S B2538060 Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate CAS No. 1448075-79-3

Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2538060
CAS No.: 1448075-79-3
M. Wt: 392.4
InChI Key: LKLOXKDZKVNHTC-UHFFFAOYSA-N
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Description

Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H17FN2O5S and its molecular weight is 392.4. The purity is usually 95%.
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Biological Activity

Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula: C17_{17}H18_{18}F1_{1}N2_{2}O4_{4}S
  • Molecular Weight: 336.36 g/mol

The presence of the fluorophenoxy group and the azetidine moiety contributes to its unique biological properties. The thiophene ring further enhances its pharmacological profile.

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The fluorine atom in the structure is believed to enhance selectivity and potency, potentially affecting the compound's pharmacokinetic properties.

Anticancer Properties

Several studies have explored the anticancer potential of azetidine derivatives. For instance, a study highlighted the activity of azetidine amides against breast cancer cells (MDA-MB-231 and MDA-MB-468). Although some compounds demonstrated sub-micromolar potency in vitro, their cellular activity was limited due to poor membrane permeability attributed to polar functional groups such as carboxylates .

Table 1: Cellular Activity Against Cancer Cell Lines

CompoundCell LineEC50 (μM)Notes
Compound AMDA-MB-2316.8Effective but low permeability
Compound BMDA-MB-4684.7Similar profile as Compound A
Methyl 2-(1-(2-(2-fluorophenoxy)...MDA-MB-231TBDFurther studies needed

Enzyme Inhibition

Initial findings suggest that this compound may inhibit specific enzymes involved in cancer proliferation pathways. For example, the STAT3 pathway has been implicated in tumor growth, and certain azetidine derivatives have shown potential as inhibitors .

Table 2: Inhibition Potency Against Enzymes

CompoundTarget EnzymeIC50 (μM)Mechanism
Compound ASTAT30.52Direct binding to STAT3
Methyl 2-(1-(2-(2-fluorophenoxy)...TBDTBDFurther studies needed

Case Studies

A notable study investigated a series of azetidine derivatives for their anticancer properties, revealing that modifications to the carboxylate group significantly influenced cellular activity. The methyl esters exhibited improved cell membrane permeability compared to their corresponding acids, leading to enhanced cytotoxic effects against cancer cells .

Properties

IUPAC Name

methyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c1-25-18(24)12-6-7-27-17(12)20-16(23)11-8-21(9-11)15(22)10-26-14-5-3-2-4-13(14)19/h2-7,11H,8-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLOXKDZKVNHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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